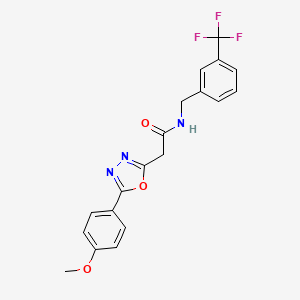

2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Descripción

The structure comprises a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with an acetamide moiety bearing a 3-(trifluoromethyl)benzyl side chain.

Propiedades

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c1-27-15-7-5-13(6-8-15)18-25-24-17(28-18)10-16(26)23-11-12-3-2-4-14(9-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQGWYSXCLMSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Antimicrobial Derivatives

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) :

These analogs () replace the 4-methoxyphenyl group with benzofuran, demonstrating potent antimicrobial activity. The 4-methoxyphenyl in 2b enhances activity compared to 3-chlorophenyl in 2a, suggesting electron-donating groups improve target binding .

Anticancer Derivatives

- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d): This thiadiazole derivative () shares the 4-methoxyphenyl substituent and exhibits significant cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM). The trifluoromethyl group in the target compound may further enhance potency by modulating pharmacokinetic properties .

Anti-Infective Derivatives

- The pyrrolidinyl side chain improves solubility, whereas the 3-(trifluoromethyl)benzyl group in the target compound may enhance target selectivity .

Physicochemical and Spectroscopic Comparisons

- IR Spectral Data :

The absence of C–S stretching near 1384 cm⁻¹ in the target compound (cf. ) suggests successful S-alkylation, differentiating it from analogs like 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (14a) , which shows N–H and aromatic C–H stretches at 3210 and 3046 cm⁻¹, respectively . - Synthetic Yields :

Thiazolo-triazole derivatives () achieve yields of 64–78%, comparable to the target compound’s likely synthesis efficiency. The trifluoromethyl group may reduce yields slightly due to steric hindrance .

Key Observations :

4-Methoxyphenyl improves antimicrobial and anticancer activities compared to halogenated analogs .

Trifluoromethyl groups enhance metabolic stability and target affinity, as seen in anti-infective derivatives .

Acetamide linkers with aromatic side chains (e.g., 3-(trifluoromethyl)benzyl) balance lipophilicity and solubility.

Notes

Structural Inference : While direct data for the target compound are unavailable, its design aligns with pharmacophores validated in related studies (e.g., 4-methoxyphenyl for activity, trifluoromethyl for stability) .

Synthesis : Methods from (oxadiazole cyclization) and (acyl chloride reactions) could be adapted for its preparation.

Limitations : Biological evaluation (e.g., IC₅₀, MIC) is required to confirm hypothesized efficacy.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.